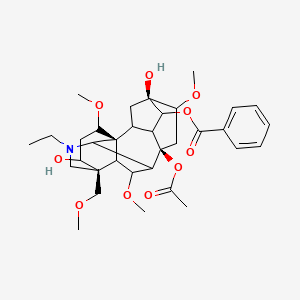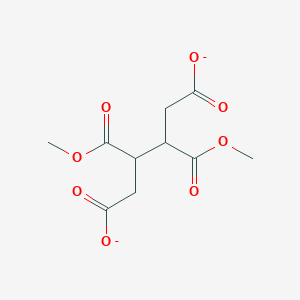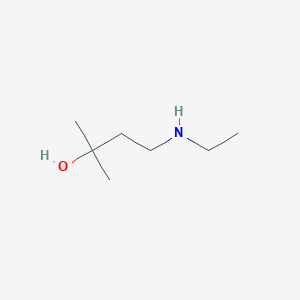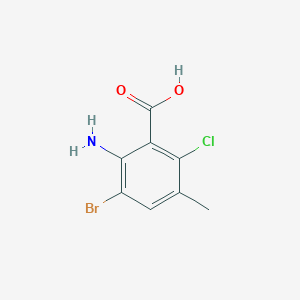
15-Deoxyaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indaconitine is a diterpenoid alkaloid derived from the rhizomes of Aconitum plants, which belong to the Ranunculaceae family . These plants have been traditionally used in various medicinal applications, particularly in Chinese medicine. Indaconitine is known for its potent biological activities, including anti-inflammatory and anti-arrhythmic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Indaconitine undergoes various chemical reactions, including:
Oxidation: Indaconitine can be oxidized to form indaconitoline, an α,β-unsaturated six-membered cyclic ketone.
Reduction: Reduction reactions can convert indaconitine to other derivatives by modifying its functional groups.
Substitution: Substitution reactions involve replacing specific groups within the indaconitine molecule to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromic oxide is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products:
Indaconitoline: Formed through oxidation of indaconitine.
Pseudaconine: Produced through hydrolysis of indaconitine.
Scientific Research Applications
Indaconitine has a wide range of applications in scientific research:
Mechanism of Action
Indaconitine is part of a group of diterpenoid alkaloids that includes compounds like aconitine, delphinine, mesaconitine, and pseudaconitine . Compared to these compounds, indaconitine is unique in its specific structural modifications, such as the presence of an imino-methyl group instead of an imino-ethyl group . This structural difference contributes to its distinct biological activities and chemical reactivity.
Comparison with Similar Compounds
Aconitine: Known for its potent toxic and analgesic effects.
Delphinine: Shares similar structural features with indaconitine but differs in its hydroxyl group configuration.
Mesaconitine: Another diterpenoid alkaloid with comparable pharmacological properties.
Pseudaconitine: Structurally related to indaconitine and used in similar research applications.
Indaconitine’s unique structural and functional properties make it a valuable compound for various scientific and medical research applications.
Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1 |
InChI Key |
PHDZNMWTZQPAEW-COUMZQBSSA-N |
Isomeric SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)

![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)

![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
